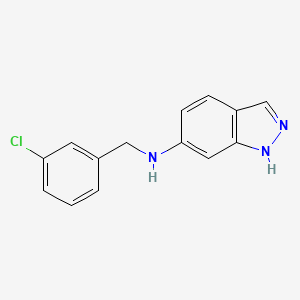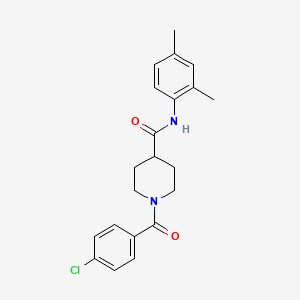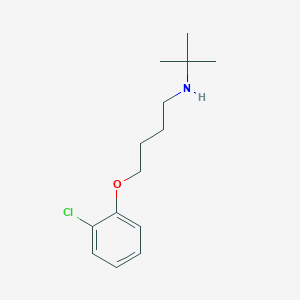![molecular formula C18H20N2O5 B4978246 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide](/img/structure/B4978246.png)
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide, also known as MPAAH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has shown promising results in the areas of pharmacology, biochemistry, and physiology. In
Scientific Research Applications
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide has been extensively studied for its potential applications in pharmacology, biochemistry, and physiology. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in treating neurological disorders and as a diagnostic tool for cancer.
Mechanism of Action
The mechanism of action of 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of certain proteins involved in tumor growth.
Biochemical and Physiological Effects
2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, tumor growth, and oxidative stress. It has also been shown to improve cognitive function and reduce the risk of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide in lab experiments is its low toxicity and high purity. It is also readily available and relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Future Directions
There are several future directions for research on 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide. One area of interest is its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a diagnostic tool for cancer. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for higher yields and purity.
Conclusion
In conclusion, 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide is a chemical compound that has shown promising results in the areas of pharmacology, biochemistry, and physiology. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a potential candidate for the treatment of various diseases. While its mechanism of action is not fully understood, further research is needed to fully explore its potential applications and optimize its synthesis method.
Synthesis Methods
The synthesis of 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide involves the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone. This is then reacted with hydrazine hydrate and 2-methoxyphenylacetic acid to form 2-methoxy-N'-[(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide. The synthesis method has been optimized to ensure high yields and purity of the compound.
properties
IUPAC Name |
2-methoxy-N'-[2-(2-methoxyphenoxy)acetyl]-2-phenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-10-6-7-11-15(14)25-12-16(21)19-20-18(22)17(24-2)13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVLYWCAWALFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4978165.png)


![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4978216.png)
![(1R*,3S*,6R*,8S*)-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B4978228.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)


![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)